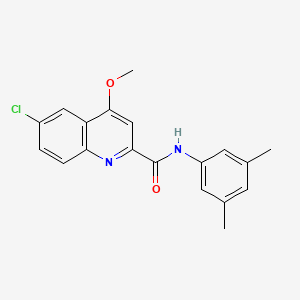
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide, or 6-Cl-DMQC, is an organic compound with a wide range of applications in scientific research. It is a quinoline-based compound, which is a heterocyclic aromatic organic compound containing a benzene ring fused to a pyridine ring. It is a valuable tool for scientists to study the biochemical and physiological effects of compounds in living organisms.
科学的研究の応用
6-Cl-DMQC has a wide range of applications in scientific research. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the gastrointestinal tract. Additionally, 6-Cl-DMQC has been used in the study of the effects of drugs on the immune system and on the endocrine system.
作用機序
The mechanism of action of 6-Cl-DMQC is not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-DMQC are not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor, which is found in the central nervous system, and as an antagonist at the μ-opioid receptor, which is also found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. It is also believed to have anti-inflammatory, anti-nociceptive, and anti-depressant properties.
実験室実験の利点と制限
The main advantage of using 6-Cl-DMQC in laboratory experiments is its ability to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. The main limitation of using 6-Cl-DMQC in laboratory experiments is its lack of specificity, as it can act on multiple receptors simultaneously.
将来の方向性
There are a number of potential future directions for the use of 6-Cl-DMQC in scientific research. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential therapeutic applications. Additionally, further research could be conducted into the structure-activity relationships of 6-Cl-DMQC and related compounds, in order to develop more specific and potent agonists and antagonists. Finally, further research could be conducted into the potential toxicological effects of 6-Cl-DMQC, in order to ensure its safe use in laboratory experiments and clinical trials.
合成法
6-Cl-DMQC can be synthesized through a two-step reaction involving the condensation of N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxylic acid with thionyl chloride and subsequent reaction with 6-chloro-1,3-dihydro-2H-benzimidazole-2-thione. The reaction is shown in the following equation:
C_16H_16NO_3 + SOCl_2 → C_16H_13ClNO_4S + HCl
C_16H_13ClNO_4S + C_6H_4N_2S → C_16H_16ClN_3O_3S
特性
IUPAC Name |
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-19(23)17-10-18(24-3)15-9-13(20)4-5-16(15)22-17/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDGUVRTAVCUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

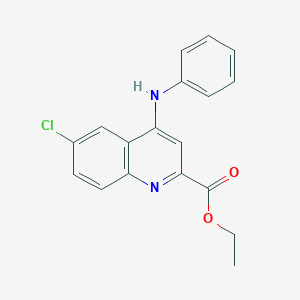

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
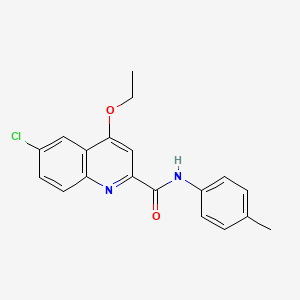


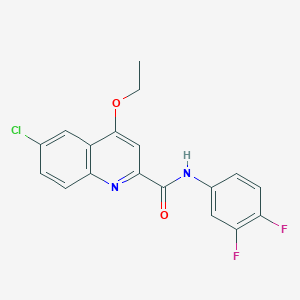

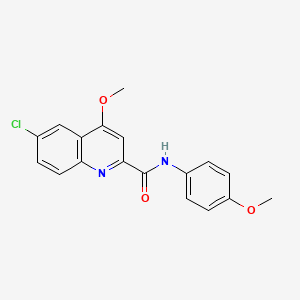
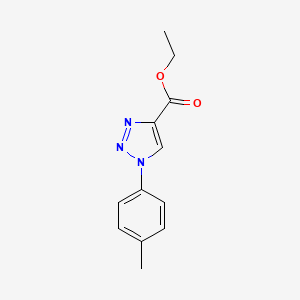

![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)